N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide
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Overview
Description
Preparation Methods
The synthesis of N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an aniline derivative, under acidic or basic conditions.
Amidation: The final step involves the reaction of the intermediate with decanoic acid or its derivatives to form the amide bond, often facilitated by coupling reagents like EDCI or DCC.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the benzyl group, where reagents like bromine or chlorine can introduce halogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into cellular processes and potential therapeutic targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. In cancer cells, this inhibition can lead to reduced cell proliferation and increased apoptosis . The pathways involved often include signal transduction pathways like the MAPK/ERK pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide can be compared with other similar compounds such as:
N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide: This compound has a phenylacetamide group instead of a decanamide group, which may affect its biological activity and solubility.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds have a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
300586-91-8 |
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Molecular Formula |
C28H35N3O |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)decanamide |
InChI |
InChI=1S/C28H35N3O/c1-2-3-4-5-6-7-11-18-26(32)30-27-23-16-12-13-17-25(23)29-28-24(27)19-20-31(28)21-22-14-9-8-10-15-22/h8-10,12-17H,2-7,11,18-21H2,1H3,(H,29,30,32) |
InChI Key |
MJSSQXNXESRVEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=C2CCN(C2=NC3=CC=CC=C31)CC4=CC=CC=C4 |
Origin of Product |
United States |
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